2-amino-N,N-dimethylethanesulfonamide hydrochloride
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Description
2-amino-N,N-dimethylethanesulfonamide hydrochloride is a derivative of sulfonamide, a group of compounds known for their biological activity, particularly as carbonic anhydrase inhibitors. Sulfonamides are a cornerstone in medicinal chemistry due to their role in various therapeutic agents.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and varying conditions. For instance, the synthesis of N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a compound structurally related to 2-amino-N,N-dimethylethanesulfonamide, involves interactions with carbonic anhydrase isozymes. This process has been shown to yield potent inhibitors for certain isozymes, which are crucial for the development of selective therapeutic agents . Additionally, the synthesis of indole derivatives, which are structurally related to sulfonamides, has been achieved through reactions involving arylsulfonamides, indicating the versatility and reactivity of the sulfonamide group .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical in determining their interaction with biological targets. The X-ray crystallographic studies of sulfonamide compounds, such as the one mentioned in paper , provide insights into the interactions between the inhibitor and the enzyme. These interactions are essential for understanding the potency and selectivity of the inhibitors, which can be significantly different even among structurally related compounds.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, which are influenced by factors such as redox potential and steric hindrance. For example, the reaction of arylsulfonamides with indoles leads to the formation of biologically active compounds through a 1,4-addition scheme . Similarly, the electrochemical and chemical syntheses of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine demonstrate the reactivity of the sulfonamide group under different conditions, yielding different types of sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties are crucial for their solubility, stability, and overall reactivity, which in turn affect their biological activity and potential as therapeutic agents. The electrochemical synthesis of sulfonamide derivatives, as described in paper , highlights the importance of reaction conditions, such as pH and solvent choice, in determining the yield and purity of the final product.
Safety And Hazards
properties
IUPAC Name |
2-amino-N,N-dimethylethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZGQSWCZNVPFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634264 |
Source
|
Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethylethanesulfonamide hydrochloride | |
CAS RN |
91893-69-5 |
Source
|
Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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